

# An In-depth Technical Guide to Allyl Isovalerate (CAS 2835-39-4)

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## Compound of Interest

Compound Name: **Allyl isovalerate**

Cat. No.: **B1212447**

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**Abstract:** This technical guide provides a comprehensive overview of **Allyl Isovalerate** (CAS 2835-39-4), a significant aliphatic allyl ester used primarily in the flavor and fragrance industries.<sup>[1]</sup> The document is intended for researchers, scientists, and professionals in drug development, detailing the compound's physicochemical properties, synthesis, spectroscopic characteristics, applications, and an in-depth review of its metabolic pathway and toxicological profile. Key experimental data, including from National Toxicology Program (NTP) carcinogenicity studies, are summarized in structured tables. Furthermore, this guide presents detailed methodologies for pivotal experiments and visualizes complex processes such as synthesis, metabolism, and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of the compound's scientific aspects.

## Chemical and Physical Properties

**Allyl isovalerate** is a clear, colorless to pale yellow liquid known for its distinct fruity aroma.<sup>[2]</sup> <sup>[3]</sup> Its identity and fundamental properties are summarized below.

Table 1: Chemical Identifiers and Properties

Identifier	Value	Reference
CAS Number	<b>2835-39-4</b>	<a href="#">[2]</a>
Molecular Formula	C <sub>8</sub> H <sub>14</sub> O <sub>2</sub>	<a href="#">[2]</a> <a href="#">[4]</a>
Molecular Weight	142.20 g/mol	<a href="#">[2]</a>
IUPAC Name	prop-2-enyl 3-methylbutanoate	<a href="#">[2]</a>
Synonyms	Allyl 3-methylbutanoate, 2- Propenyl isovalerate, Isovaleric acid, allyl ester	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a>

| FEMA Number | 2045 |[\[2\]](#)[\[6\]](#) |

Table 2: Physicochemical Data

Property	Value	Conditions	Reference
Physical State	<b>Liquid</b>	<b>Ambient</b>	<a href="#">[2]</a>
Boiling Point	152.3 °C (306.1 °F)	729 mmHg	<a href="#">[2]</a> <a href="#">[7]</a>
	155 °C	(lit.)	<a href="#">[3]</a>
	89-90 °C		<a href="#">[8]</a>
Specific Gravity	0.879 to 0.884	25 °C	<a href="#">[6]</a>
	0.882	23.9 °C (75 °F)	<a href="#">[7]</a>
Refractive Index	1.413 to 1.418	20 °C	<a href="#">[6]</a>
	1.416	20 °C	<a href="#">[3]</a>
Flash Point	61.1 °C (142.0 °F)	TCC	<a href="#">[6]</a>
	39.7 °C (103.5 °F)		<a href="#">[2]</a> <a href="#">[7]</a>
Vapor Pressure	13 mmHg	22 °C (71.6 °F)	<a href="#">[7]</a>
Water Solubility	< 0.1 mg/mL	16.5 °C (61.7 °F)	<a href="#">[7]</a>

| XLogP3-AA | 2 | [|\[2\]|](#)

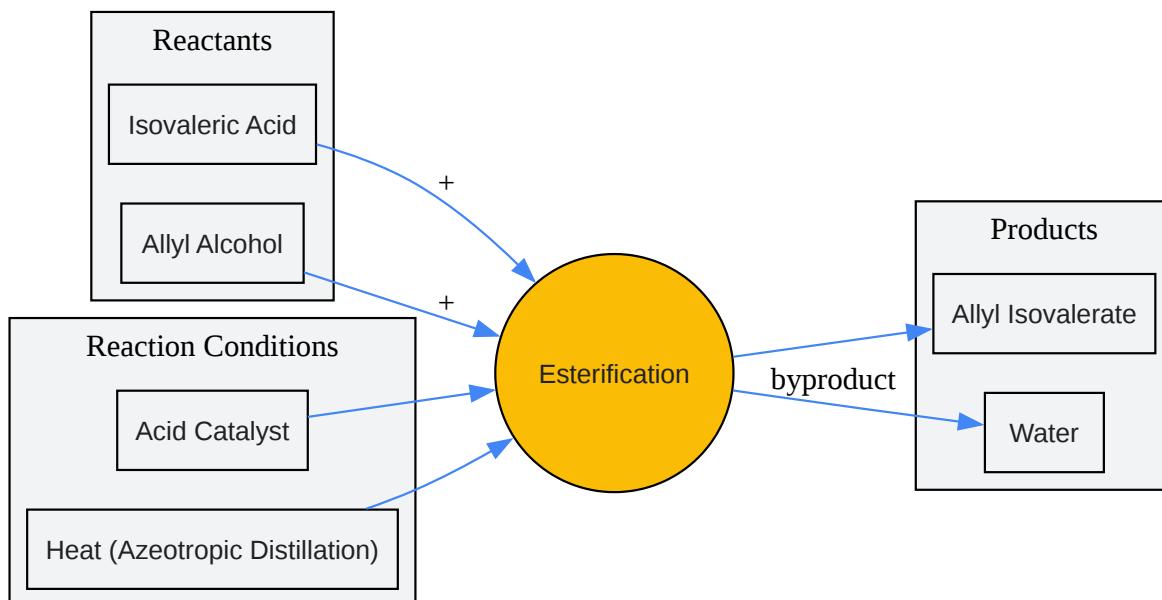
Table 3: Organoleptic Properties

Property	Description	Reference
Odor	Sweet, fruity (apple, banana, pineapple, cherry), pungent. <a href="#">[6]</a>	<a href="#">[6]</a>

| Taste | Sweet, fruity, with apple, banana, pineapple, and bubble gum-like nuances at 5 ppm.[\[6\]](#)  
[|\[6\]|](#)

## Synthesis and Manufacturing

The primary industrial synthesis of **allyl isovalerate** is achieved through the direct Fischer-Speier esterification of isovaleric acid with allyl alcohol.[\[3\]](#)[\[9\]](#) This reaction is typically catalyzed by a strong acid and driven to completion by the removal of water, often through azeotropic distillation with a solvent like benzene.[\[3\]](#)

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Caption: General workflow for the synthesis of **Allyl Isovalerate** via Fischer-Speier esterification.

## Spectroscopic Analysis

Structural elucidation and purity assessment of **allyl isovalerate** are routinely performed using standard spectroscopic techniques.

Table 4:  $^1\text{H}$  NMR Spectroscopic Data (90 MHz,  $\text{CDCl}_3$ )

Chemical Shift (ppm)	Multiplicity	Assignment
5.98 - 5.73	m	$-\text{CH}=\text{CH}_2$
5.42 - 5.14	m	$-\text{CH}=\text{CH}_2$
4.62 - 4.53	d	$-\text{O}-\text{CH}_2-$
2.28 - 2.17	m	$-\text{CH}(\text{CH}_3)_2$
2.19	d	$-\text{CO}-\text{CH}_2-$
1.00 - 0.93	d	$-\text{CH}(\text{CH}_3)_2$

Data sourced from PubChem and represents a composite of observed shifts.[\[2\]](#)

Table 5:  $^{13}\text{C}$  NMR Spectroscopic Data (15.09 MHz,  $\text{CDCl}_3$ )

Chemical Shift (ppm)	Assignment
172.65	C=O
132.55	-CH=CH <sub>2</sub>
118.02	-CH=CH <sub>2</sub>
64.84	-O-CH <sub>2</sub> -
43.40	-CO-CH <sub>2</sub> -
25.77	-CH(CH <sub>3</sub> ) <sub>2</sub>
22.44	-CH(CH <sub>3</sub> ) <sub>2</sub>

Data sourced from PubChem.[\[2\]](#)

Table 6: Mass Spectrometry Data (Electron Ionization)

Mass-to-Charge Ratio (m/z)	Relative Intensity	Putative Fragment
85	999	[C <sub>4</sub> H <sub>5</sub> O <sub>2</sub> ] <sup>+</sup> or [C <sub>5</sub> H <sub>9</sub> O] <sup>+</sup>
57	981	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup>
41	955	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup> (Allyl cation)
39	333	[C <sub>3</sub> H <sub>3</sub> ] <sup>+</sup>
43	209	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>

Data represents the most abundant peaks from NIST and PubChem databases.[\[2\]](#)[\[10\]](#)

Infrared (IR) Spectroscopy: The IR spectrum of **allyl isovalerate** exhibits characteristic peaks for its functional groups. A strong absorption band is observed around 1740 cm<sup>-1</sup> corresponding to the C=O (ester) stretching vibration. Additional significant peaks include those for C-O stretching around 1150-1250 cm<sup>-1</sup> and C=C stretching of the allyl group near 1650 cm<sup>-1</sup>.[\[11\]](#)

# Applications

**Allyl isovalerate** is almost exclusively used in the flavor and fragrance industries.[5]

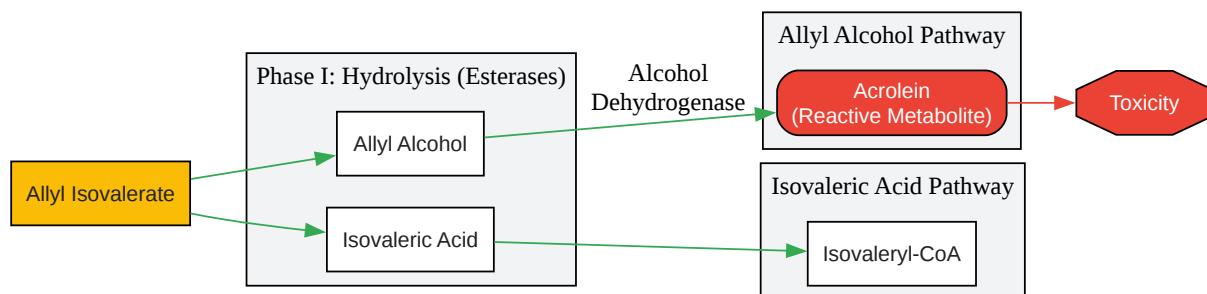
- Flavoring Agent: It is a synthetic flavoring agent used to impart fruity notes (apple, pineapple) in products like beverages, ice cream, candy, and baked goods, typically at concentrations of 8-50 ppm.[3]
- Fragrance Material: Since the 1950s, it has been a raw material for fragrances in cosmetics, lotions, and perfumes.[5][8]

# Pharmacology and Toxicology

The toxicological profile of **allyl isovalerate** is critical for assessing its safety in consumer products and for guiding research.

## Metabolism

In vivo, **allyl isovalerate** is rapidly hydrolyzed by esterases, primarily in the liver, pancreas, and intestinal mucosa, into its constituent parts: allyl alcohol and isovaleric acid.[8][9] Allyl alcohol is further metabolized by alcohol dehydrogenase to the highly reactive and toxic aldehyde, acrolein.[8][12] Isovaleric acid, a naturally occurring compound, is converted to isovaleryl-coenzyme A (CoA).[8][13]



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Caption: Proposed metabolic pathway of **Allyl Isovalerate** in vivo.

## Acute Toxicity and Safety

**Allyl isovalerate** is classified as a flammable liquid and is harmful if swallowed or in contact with skin.[14] It is also an irritant to the skin, eyes, and respiratory system.[6][14]

Table 7: Acute Toxicity Data

Route	Species	Value (LD <sub>50</sub> )	Reference
Oral	Rat	230 mg/kg bw	[13]

| Dermal | Rabbit | 560 mg/kg bw |[13] |

## Carcinogenicity and Genotoxicity

The carcinogenic potential of **allyl isovalerate** has been investigated, leading to a classification by the International Agency for Research on Cancer (IARC) as Group 3: "Not classifiable as to its carcinogenicity to humans," due to limited evidence in animals and no available human data.[5][8]

Genotoxicity: **Allyl isovalerate** was not found to be mutagenic in bacterial reverse mutation assays (Ames test).[5][9] However, it was shown to induce sister chromatid exchanges and chromosomal aberrations in cultured Chinese hamster ovary (CHO) cells, indicating potential genotoxic activity in mammalian cells.[8]

NTP Studies: The National Toxicology Program conducted two-year gavage studies in rats and mice.[9][15] The results showed limited evidence of carcinogenicity.

Table 8: Summary of NTP Carcinogenicity Bioassay Findings (TR-253)

Species	Sex	Finding	Reference
F344/N Rats	Male & Female	Increased incidence of mononuclear cell leukemia.	[5][9]
B6C3F1 Mice	Male	Induced papillomas of the forestomach.	[5]

|| Female | Increased incidence of lymphomas. |[5] |

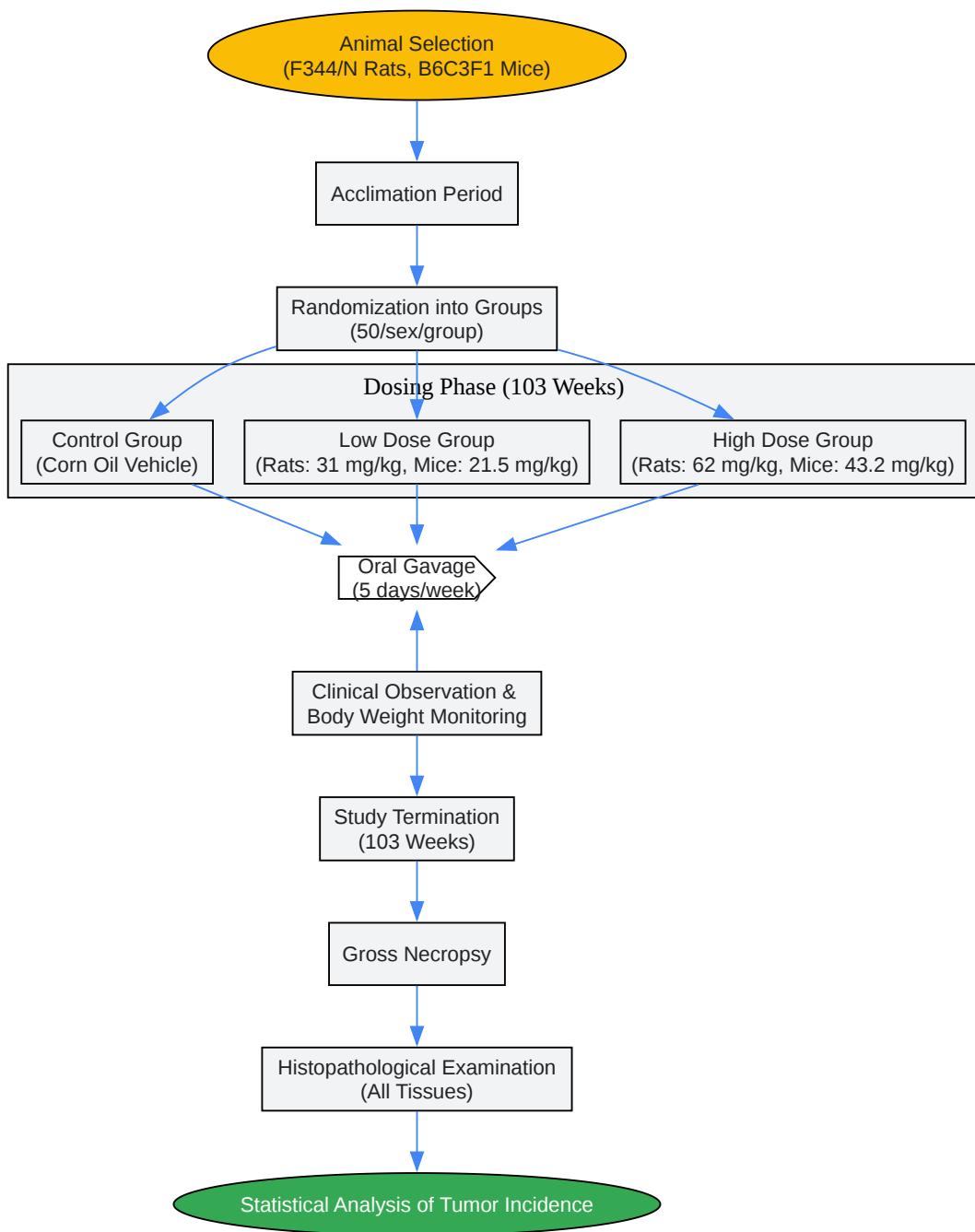
## Key Experimental Protocols

### Carcinogenicity Bioassay (NTP TR-253)

The most definitive long-term toxicity data for **allyl isovalerate** comes from the NTP technical report TR-253.[15] The protocol for this study is a critical component for understanding the basis of the carcinogenicity findings.

Methodology:

- Species and Groups: F344/N rats and B6C3F1 mice, with 50 animals per sex per group (control, low dose, high dose).[9]
- Administration: The test substance (**allyl isovalerate** in corn oil) was administered by oral gavage.[9]
- Dosing Regimen: Dosing occurred five days per week for 103 weeks.[9]
- Dose Levels:
  - Rats: 0, 31, or 62 mg/kg body weight.[9]
  - Mice: 0, 21.5, or 43.2 mg/kg body weight.[16]
- Endpoint Analysis: Survival was monitored throughout the study. At termination, a complete histopathological examination was performed on all animals.



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Caption: Experimental workflow for the NTP long-term carcinogenicity bioassay of **Allyl Isovalerate**.

## Conclusion

**Allyl isovalerate** (CAS 2835-39-4) is a commercially important ester with well-defined applications in the flavor and fragrance sector. Its synthesis and chemical properties are well-

characterized. From a toxicological perspective, the compound presents hazards related to acute toxicity and irritation. The key long-term concern stems from NTP studies indicating limited evidence of carcinogenicity in rodents, which is likely linked to its metabolic pathway, particularly the formation of the reactive metabolite acrolein. While not mutagenic in bacteria, its ability to cause chromosomal damage in mammalian cells warrants consideration. This guide consolidates the critical technical data to provide a balanced and in-depth resource for scientific and professional assessment.

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